1-(2-cyanophenyl)-N-methylmethanesulfonamide
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Overview
Description
“1-(2-cyanophenyl)-N-methylmethanesulfonamide” is a chemical compound. Based on its name, it likely contains a cyanophenyl group (a phenyl group with a cyanide attached), a methyl group, and a methanesulfonamide group. These groups are common in many organic compounds and can contribute various properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The cyanophenyl group would likely contribute to the compound’s aromaticity, while the methanesulfonamide group could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The cyanophenyl group might undergo reactions typical of aromatic compounds, while the methanesulfonamide group could participate in reactions involving the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the cyanophenyl group might increase its lipophilicity, while the methanesulfonamide group could enhance its water solubility .Scientific Research Applications
Medicinal Chemistry: Synthesis of Heterocyclic Compounds
“1-(2-cyanophenyl)-N-methylmethanesulfonamide” serves as a precursor in the synthesis of various heterocyclic compounds. These structures are pivotal in medicinal chemistry due to their presence in numerous pharmaceuticals. For instance, reactions with thioamides can yield benzothiazines and quinazolines, compounds known for their therapeutic potential .
Agriculture: Development of Pesticides
In agricultural research, this compound is utilized to create fused quinazolines, which have applications in the development of novel pesticides. The one-pot synthesis approach using “this compound” derivatives can lead to the formation of compounds with a wide spectrum of biological effects, potentially offering new solutions for pest control .
Material Science: Advanced Material Synthesis
The compound’s derivatives are used in material science for the synthesis of advanced materials. For example, its reactions can lead to the formation of noncentrosymmetric crystals, which are essential in the development of new optical materials with applications in electronics and photonics .
Pharmacology: Drug Discovery
In pharmacology, the compound is a key intermediate in drug discovery processes. It is used to synthesize a variety of bioactive molecules, including potential candidates for drug development that target central nervous system disorders and other diseases .
Mechanism of Action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a cyanophenyl group, like 2-Cyanophenylboronic acid , have been used in the synthesis of various pharmaceuticals.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of one chemical compound, or the initial reactant, into a final product occurs through a series of defined metabolic intermediates. Compounds like nitriles can undergo biotransformation mediated by nitrile-amide converting enzymes .
Future Directions
properties
IUPAC Name |
1-(2-cyanophenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNPRAXAXKVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429308 |
Source
|
Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51045-35-3 |
Source
|
Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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